molecular formula C10H19NO2 B1280879 Tert-butyl pent-4-EN-1-ylcarbamate CAS No. 202925-92-6

Tert-butyl pent-4-EN-1-ylcarbamate

Cat. No.: B1280879
CAS No.: 202925-92-6
M. Wt: 185.26 g/mol
InChI Key: UZABMBWHKURXMU-UHFFFAOYSA-N
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Description

Tert-butyl pent-4-EN-1-ylcarbamate (also known as TBPC) is a chemical compound that has been used in various scientific research applications since its discovery in the early 1990s. TBPC is an organophosphorus compound, which is a type of compound that contains phosphorus and carbon. TBPC is a versatile and useful compound due to its unique chemical structure and properties, which make it suitable for a variety of applications.

Scientific Research Applications

Polymer Science and Materials

Tert-butyl hydroquinone-based poly(cyanoarylene ether) (PENT), synthesized using a tert-butyl group, has been explored in the context of polymer science. It exhibits properties like phase morphology, fracture toughness, and mechanical properties, relevant for the development of toughened epoxy resins (Saxena et al., 2006).

Organic Synthesis

The tert-butyl group is significant in organic synthesis, as evidenced by its role in the synthesis of intermediates for lymphocyte function-associated antigen 1 inhibitors. An example includes the practical and scalable synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate (Li et al., 2012).

Medicinal Chemistry

In medicinal chemistry, the tert-butyl group is a common motif and is involved in property modulation of bioactive compounds. Its effects on physicochemical and pharmacokinetic properties, efficacies, and activities have been studied in drug analogues (Westphal et al., 2015).

Crystallography and Structural Analysis

The tert-butyl group plays a role in crystallography and structural analysis. For instance, the crystal structure of tert-butyl N-acetylcarbamate has been studied using X-ray and Hirshfeld surface analysis, revealing insights into molecular packing and interactions (Dawa El Mestehdi et al., 2022).

Chemistry of Radicals and Ions

The tert-butyl group is crucial in the study of radicals and ions. Research has been conducted on the tert-butyl cation, exploring its structure and properties, which are significant in understanding reaction mechanisms and stability of ions (Hollenstein & Laube, 1993).

Biochemical Analysis

Biochemical Properties

Tert-butyl pent-4-EN-1-ylcarbamate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many compounds . The nature of these interactions often involves the oxidation of the tert-butyl group, leading to the formation of various metabolites. Additionally, this compound can act as a substrate for certain esterases, which hydrolyze the carbamate group, releasing the active compound .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key enzymes and receptors involved in these pathways . For instance, it may inhibit or activate specific kinases, leading to changes in phosphorylation states of target proteins. This compound also impacts gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity . For example, its interaction with cytochrome P450 enzymes can lead to the oxidation of the tert-butyl group, resulting in the formation of reactive intermediates that can further interact with other cellular components . Additionally, this compound can modulate gene expression by binding to transcription factors and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of various metabolites . These metabolites may have different biological activities, which can impact the overall effects of the compound in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range results in significant changes in biological activity .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the tert-butyl group, leading to the formation of multiple metabolites . The compound can also interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s biological effects and potential interactions with other compounds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, affecting its localization and accumulation within different cellular compartments . Additionally, binding proteins can modulate the compound’s distribution by sequestering it in specific tissues or facilitating its transport to target sites .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

tert-butyl N-pent-4-enylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-5-6-7-8-11-9(12)13-10(2,3)4/h5H,1,6-8H2,2-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZABMBWHKURXMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90479443
Record name TERT-BUTYL PENT-4-EN-1-YLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202925-92-6
Record name TERT-BUTYL PENT-4-EN-1-YLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 202925-92-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a magnetically stirred solution of 9.13 grams hex-5-ynoic acid (0.081 mol), 7.12 mL triethylamine (0.051 mol), 30 mL tert-butanol, was added 17.7 mL diphenylphosphoryl azide (0.082 mol) and the mixture heated to reflux for 3 hours. The reaction mixture was allowed to cool to room temperature and poured over a biphasic mixture of 200 mL water and 200 mL ether. The layers were separated and the organic layer was washed 1×50 mL 5% ethylene-diaminetetraacetic acid disodium salt, 1×50 mL 10% sodium bicarbonate, 1×50 mL brine, dried over magnesium sulfate and activated carbon, filtered and concentrated in vacuo. The resulting residue was further purified by column chromatography, using silica gel, eluting with 1:1 ether/hexane (TLC, SiO2, 1:3 ethyl acetate/hexane, Rf =0.18, ninhydrin char) to yield 3.8 grams (25%) N-boc-5-amino-1-pentene. 1H NMR (CDCl3, dTMS) 4.65 (1H, bs, NH), 3.22 (2H, q, 3JHH =6 Hz, NCH2), 2.23 (2H, dt, 3JHH =6 Hz, 4JHH =3 Hz, CH2C∫C), 1.98 (1H, t, 4JHH =3 Hz, C∫CH), 1.73 (2H, p, 3JHH =6 Hz, CH2), 1.42 (9H, s, t-Bu)
Quantity
9.13 g
Type
reactant
Reaction Step One
Quantity
7.12 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
17.7 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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